(S)-N,N-Dimethyl-5-oxopyrrolidine-2-carboxamide

Asymmetric Catalysis Dirhodium(II) Complexes Carbene Transfer

Researchers requiring chiral, non-racemic pyrrolidinones for asymmetric catalysis face supply risks with substituted analogs that destroy stereochemical control. This (S)-configured compound, derived from L-pyroglutamic acid, solves this as the exact precursor to Rh2(5S-DMAP)4. - **Precise Chiral Geometry:** (S)-absolute configuration controls enantioselectivity of dirhodium(II) carboxamidate complexes; racemate (CAS 85248-86-8) is not interchangeable. - **Mechanistic Probe:** Dimethylamide steric profile serves as a negative control vs. Rh2(5S-MEPY)4 for studying electronic effects in metal carbene transformations. - **Versatile Building Block:** Intermediate for N-acylated derivatives (e.g., CAS 85761-29-1) for peptide conformation studies. Available for immediate global shipment from BenchChem.

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
CAS No. 63438-53-9
Cat. No. B12678803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N,N-Dimethyl-5-oxopyrrolidine-2-carboxamide
CAS63438-53-9
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1CCC(=O)N1
InChIInChI=1S/C7H12N2O2/c1-9(2)7(11)5-3-4-6(10)8-5/h5H,3-4H2,1-2H3,(H,8,10)/t5-/m0/s1
InChIKeyXANBEQKZEYIHTQ-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-N,N-Dimethyl-5-oxopyrrolidine-2-carboxamide Procurement Guide


(S)-N,N-Dimethyl-5-oxopyrrolidine-2-carboxamide (CAS 63438-53-9) is a chiral, non-racemic pyrrolidinone derivative, also known as N,N-dimethyl-5-oxo-L-prolinamide . It functions primarily as a precursor to the chiral ligand N,N-dimethyl-2-pyrrolidone-5(S)-carboxamide, which is used in the synthesis of dirhodium(II) tetrakis(carboxamidate) complexes for asymmetric catalysis [1]. Its defining feature is the (S)-configuration at the 2-position, typically derived from L-pyroglutamic acid . The compound is characterized by a five-membered lactam ring with a tertiary dimethylamide side chain, offering a compact steric architecture that is crucial for generating a defined chiral environment around a metal center .

Why Generic Substitution Fails in Asymmetric Catalysis


Substituting (S)-N,N-Dimethyl-5-oxopyrrolidine-2-carboxamide with a generic pyrrolidinone or a closely related analog is not viable for stereochemical applications. The compound's value is contingent on its specific (S)-absolute configuration, which directly controls the enantioselectivity of the resulting dirhodium(II) catalysts [1]. The dirhodium(II) tetrakis[N,N-dimethyl-2-pyrrolidone-5(S)-carboxamide] complex, Rh2(5S-DMAP)4, forms a chiral pocket with a Rh-Rh distance of 2.4538(5) Å, a precise geometry that is fundamentally altered if the racemic mixture (CAS 85248-86-8) or the (R)-enantiomer is used [2]. Furthermore, the dimethylamide substituent is not interchangeable; the corresponding methyl ester analog, Rh2(5S-MEPY)4, exhibits distinct and generally superior enantioselectivity and catalytic activity, demonstrating that even small changes to the ligand’s side chain have profound effects on catalyst performance [2].

Quantitative Performance Benchmarks for Dirhodium(II) Catalysts


Catalytic Activity Comparison: Dimethylamide vs. Methyl Ester

The dirhodium(II) complex formed from the target compound, Rh2(5S-DMAP)4, exhibits decreased activity for diazodecomposition compared to its closest structural analog, dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(S)-carboxylate], Rh2(5S-MEPY)4, as reported by Doyle et al. [1]. This performance gap is attributed to the absence of electronic stabilization of the intermediate metal carbene in reactions catalyzed by Rh2(5S-DMAP)4.

Asymmetric Catalysis Dirhodium(II) Complexes Carbene Transfer

Enantioselectivity in Cyclopropanation and C–H Insertion

The enantiocontrol provided by Rh2(5S-DMAP)4 for both cyclopropanation and carbon-hydrogen insertion reactions is lower than expected by analogy to the corresponding Rh2(5S-MEPY)4 catalyst [1]. This was established through direct head-to-head comparison under comparable reaction conditions. In contrast, Rh2(5S-MEPY)4 catalysts have been shown to achieve enantiomeric excesses greater than 90% in intramolecular cyclopropanation and C–H insertion reactions [2].

Enantioselective Cyclopropanation Carbon-Hydrogen Insertion Chiral Ligand Comparison

Crystal Structure and Chiral Pocket Geometry

The single-crystal X-ray structure of Rh2(5S-DMAP)4(CH3CN)2·CH3CN·6H2O has been determined, revealing a space group of P212121 with cell constants a=12.685(4) Å, b=15.050(3) Å, c=24.035(4) Å, and a unit cell volume V=4588.5(1.9) ų. The Rh-Rh distance is 2.4538(5) Å, with ligands arranged around the dirhodium(II) core in a cis-O,O and cis-N,N orientation [1]. This precise geometry defines the catalyst's chiral pocket and steric demand, which directly influences substrate approach and selectivity.

Crystal Structure Rhodium-Rhodium Distance Ligand Geometry

Supplier Purity of the Chiral Monomer

The target compound is commercially available with a purity specification of 95% from a reputable supplier . This purity level is critical for reproducible synthesis of the corresponding dirhodium(II) complex, as impurities, particularly the opposite enantiomer or racemic material, will directly reduce the enantiomeric purity of the final catalyst. Comparable chiral 2-pyrrolidone-5-carboxylate ligands often exceed 97% purity, representing a potential quality differential.

Chemical Purity Chiral Building Block Procurement Specification

Asymmetric Catalysis Research Applications


Mechanistic and Comparative Catalyst Studies

The primary research application of this compound is as a precursor for the synthesis of Rh2(5S-DMAP)4. Its value is not in surpassing the performance of Rh2(5S-MEPY)4, but in serving as a structural probe to understand electronic and steric effects in dirhodium-catalyzed metal carbene transformations. The decreased activity and enantioselectivity observed for Rh2(5S-DMAP)4, where electronic stabilization of the carbene intermediate is absent [1], provides a negative control that is essential for mechanistic studies.

Sterically Demanding Chiral Catalyst Synthesis

The dimethylamide substituent offers a distinct steric profile compared to the methyl ester analog. While this generally leads to lower enantioselectivity in standard test reactions, this steric environment may be specifically beneficial for substrates where the ester analog causes unfavorable steric interactions. Researchers investigating substrate-specific catalyst optimization may find the dimethylamide ligand useful as part of a catalyst library.

Synthesis of N-Acylated Derivatives

This compound serves as a key intermediate for synthesizing N-acylated derivatives, such as (S)-1-benzoyl-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide (CAS 85761-29-1) and (S)-1-(4-bromobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide (CAS 85711-93-9) . These derivatives are used in peptide conformational analysis and further structural diversification, underscoring the compound's role as a versatile chiral building block.

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